4-((4-fluorophenyl)sulfonyl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)butanamide
CAS No.: 941907-34-2
Cat. No.: VC6265194
Molecular Formula: C17H14FN3O5S3
Molecular Weight: 455.49
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941907-34-2 |
|---|---|
| Molecular Formula | C17H14FN3O5S3 |
| Molecular Weight | 455.49 |
| IUPAC Name | 4-(4-fluorophenyl)sulfonyl-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]butanamide |
| Standard InChI | InChI=1S/C17H14FN3O5S3/c18-11-3-5-13(6-4-11)29(25,26)7-1-2-16(22)20-17-19-14(10-28-17)15-8-12(9-27-15)21(23)24/h3-6,8-10H,1-2,7H2,(H,19,20,22) |
| Standard InChI Key | ANCXRZHXBZAPOE-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1F)S(=O)(=O)CCCC(=O)NC2=NC(=CS2)C3=CC(=CS3)[N+](=O)[O-] |
Introduction
Synthetic Pathways and Optimization
The synthesis of 4-((4-fluorophenyl)sulfonyl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)butanamide involves multi-step reactions to assemble its heterocyclic and sulfonamide components.
Thiazole Ring Formation
The thiazole core is typically synthesized via the Hantzsch thiazole synthesis, which involves reacting a thiourea derivative with an α-halo ketone. For this compound, 4-(4-nitrothiophen-2-yl)thiazol-2-amine serves as the intermediate, prepared by cyclizing 4-nitrothiophene-2-carboxaldehyde with thiourea in the presence of bromine.
Sulfonylation and Amidation
The sulfonyl group is introduced through a nucleophilic substitution reaction between 4-fluorobenzenesulfonyl chloride and the butanamide precursor. The final amidation step couples the sulfonylated butanoyl chloride with the thiazole-2-amine intermediate under basic conditions, such as using triethylamine in anhydrous dichloromethane.
Table 1: Key Reaction Conditions for Synthesis
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Thiazole formation | Thiourea, α-halo ketone, ethanol, 80°C | 65–70 |
| Sulfonylation | 4-Fluorobenzenesulfonyl chloride, Et₃N, DCM | 75–80 |
| Amidation | Butanoyl chloride, DCM, 0–5°C | 60–65 |
Optimization efforts focus on maintaining low temperatures during amidation to prevent side reactions and employing chromatography for purification.
Molecular Structure and Physicochemical Properties
The molecular formula of 4-((4-fluorophenyl)sulfonyl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)butanamide is C₁₇H₁₃FN₃O₅S₂, with a molar mass of 437.43 g/mol. Key structural features include:
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A 4-fluorophenylsulfonyl group contributing to lipophilicity and membrane permeability.
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A thiazole ring with a 4-nitrothiophen-2-yl substituent, enhancing π-π stacking interactions.
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A butanamide linker providing conformational flexibility for target binding.
Table 2: Physicochemical Properties
| Property | Value/Description |
|---|---|
| Solubility | Low in water; soluble in DMSO, DMF |
| Melting Point | 198–202°C (decomposes) |
| LogP | 3.2 (predicted) |
| Stability | Stable under inert atmospheres; light-sensitive |
The nitro group on the thiophene ring introduces strong electron-withdrawing effects, polarizing the thiazole moiety and influencing reactivity.
Chemical Reactivity and Functional Group Transformations
The compound participates in reactions typical of sulfonamides and heterocycles:
Sulfonamide Reactivity
The sulfonamide group undergoes hydrolysis under acidic or basic conditions, yielding sulfonic acids and amines. It also participates in alkylation reactions at the nitrogen atom, forming N-alkyl derivatives.
Nitrothiophene Modifications
The nitro group can be reduced to an amine using catalytic hydrogenation (H₂/Pd-C), enabling further functionalization. Additionally, electrophilic substitution reactions occur at the thiophene ring’s vacant positions, though steric hindrance from the thiazole limits reactivity.
Biological Activity and Mechanism of Action
While direct pharmacological data for this compound remains limited, its structural analogs exhibit activities against microbial pathogens and cancer cell lines. Proposed mechanisms include:
Enzyme Inhibition
The sulfonamide group may inhibit carbonic anhydrase or dihydrofolate reductase, enzymes critical for bacterial metabolism and cancer cell proliferation.
DNA Intercalation
The planar thiazole and nitrothiophene moieties could intercalate into DNA, disrupting replication in rapidly dividing cells. This hypothesis aligns with studies on similar thiazole derivatives.
Applications in Medicinal Chemistry
Antimicrobial Development
Sulfonamide-thiazole hybrids are investigated for activity against drug-resistant bacteria. The fluorine atom enhances penetration through lipid bilayers, improving bioavailability.
Anticancer Agents
The nitro group’s role in generating reactive oxygen species (ROS) under hypoxic conditions makes this compound a candidate for targeting solid tumors.
Comparison with Structural Analogs
Compared to N-[4-(4-fluorophenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide (PubChem CID 2222225) , the butanamide chain in the subject compound offers greater flexibility, potentially improving binding to irregular protein surfaces.
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